2,7-Dimethylquinoline-5,8-dione

Catalog No.
S13398763
CAS No.
64636-84-6
M.F
C11H9NO2
M. Wt
187.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,7-Dimethylquinoline-5,8-dione

CAS Number

64636-84-6

Product Name

2,7-Dimethylquinoline-5,8-dione

IUPAC Name

2,7-dimethylquinoline-5,8-dione

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

InChI

InChI=1S/C11H9NO2/c1-6-5-9(13)8-4-3-7(2)12-10(8)11(6)14/h3-5H,1-2H3

InChI Key

BYMWMSYFGDGSCU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C=C(C2=O)C

2,7-Dimethylquinoline-5,8-dione is a quinoline derivative characterized by its unique structure, which consists of a quinoline backbone with two methyl groups at the 2 and 7 positions and keto groups at the 5 and 8 positions. This compound belongs to a class of compounds known as quinones, which are recognized for their diverse chemical reactivity and biological activities. The molecular formula for 2,7-dimethylquinoline-5,8-dione is C₉H₈N₂O₂, and its systematic name reflects its structural attributes.

The chemical reactivity of 2,7-dimethylquinoline-5,8-dione is predominantly influenced by its quinone functional groups. Quinones are known to undergo various reactions, including:

  • Reduction Reactions: Quinones can be reduced to their corresponding hydroquinones through electron transfer processes.
  • Nucleophilic Additions: The electrophilic nature of the carbonyl groups in quinones allows for nucleophilic attack by various nucleophiles.
  • Cycloaddition Reactions: Quinones can participate in cycloaddition reactions with dienes or other unsaturated compounds.

These reactions contribute to the compound's potential utility in synthetic organic chemistry and medicinal chemistry.

Research has indicated that 2,7-dimethylquinoline-5,8-dione exhibits significant biological activity. It has been studied for its potential as:

  • Antimalarial Agents: Compounds derived from quinoline structures have shown efficacy against malaria parasites. Specifically, derivatives of quinoline-5,8-diones are of interest for their ability to inhibit the growth of Plasmodium species .
  • Inhibitors of the Maillard Reaction: Quinoline derivatives can act as inhibitors of the Maillard reaction, which is implicated in diabetes-related complications such as neuropathy and retinopathy .

The synthesis of 2,7-dimethylquinoline-5,8-dione can be achieved through various methods:

  • Photo-Oxidation: A notable method involves the photo-oxidation of 8-hydroxyquinolines in the presence of a sensitizer under actinic radiation. This approach yields high amounts of quinoline-5,8-diones .
  • Friedländer Synthesis: This classical method involves the condensation of an aminoaryl ketone with a suitable α-methylene ketone under acidic conditions to form polysubstituted quinolines .
  • Oxidative Dehydrogenation: Utilizing catalysts such as copper-based materials can facilitate the oxidative dehydrogenation of suitable precursors to synthesize quinoline derivatives .

2,7-Dimethylquinoline-5,8-dione has several applications:

  • Pharmaceuticals: Its derivatives are explored for use as antimalarial agents and other therapeutic compounds due to their biological activities.
  • Chemical Intermediates: The compound serves as an intermediate in organic synthesis for creating more complex structures.

Studies on interaction mechanisms indicate that 2,7-dimethylquinoline-5,8-dione can form hydrogen bonds and hydrophobic interactions with various biological targets. For instance:

  • It interacts with enzymes such as diaphorase and superoxide dismutase, influencing their activity and potentially providing protective effects against oxidative stress .

Several compounds share structural similarities with 2,7-dimethylquinoline-5,8-dione. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Aspects
6,7-DichloroquinoneChlorine substituents at positions 6 & 7Increased biological activity against specific enzymes
4-MethylquinoneMethyl group at position 4Less potent in antimalarial activity compared to dimethyl derivatives
5-HydroxyquinoneHydroxyl group at position 5More polar; different solubility properties

2,7-Dimethylquinoline-5,8-dione stands out due to its specific methyl substitutions that enhance its lipophilicity and biological activity compared to other similar compounds.

The discovery of 2,7-dimethylquinoline-5,8-dione is intertwined with the broader exploration of quinoline derivatives in the mid-20th century. Early synthetic routes to quinoline-5,8-diones emerged from Friedländer quinoline synthesis, a method initially developed for constructing polysubstituted quinolines. In the 1990s, Katsuhira Yoshida and colleagues pioneered regioselective modifications of quinoline-5,8-diones using metal-ion-promoted reactions, which laid the groundwork for targeted substitutions at the 6- and 7-positions.

A pivotal advancement occurred in the early 2000s with the development of demethylation-oxidation protocols for converting 5,8-dimethoxyquinolines to their corresponding diones. For instance, Temple et al. demonstrated that 2,7-dimethylquinoline-5,8-dione could be synthesized via demethylation of 5,8-dimethoxy precursors under acidic conditions. This approach enabled scalable production and facilitated subsequent studies on the compound’s reactivity. Key milestones include:

YearDevelopmentReference
1992Metal-ion-mediated regioselective amination of quinoline-5,8-diones
2002Patent for demethylation-oxidation synthesis of 2,7-dimethylquinoline-5,8-dione
2022Catalytic methods using Cu/zeolite-Y for related indenoquinoline-diones

Structural Classification Within Quinoline Derivatives

2,7-Dimethylquinoline-5,8-dione belongs to the quinoline-5,8-dione subclass, distinguished by its:

  • Bicyclic framework: A fused benzene-pyridine ring system.
  • Substituents: Methyl groups at C2 and C7, and ketone functionalities at C5 and C8.
  • Electronic profile: Electron-deficient character due to the electron-withdrawing diketone groups.

Comparative analysis with analogous compounds highlights its structural uniqueness:

CompoundSubstituentsKey Features
2,3-Dimethylquinoline-5,8-dioneMethyl at C2, C3Enhanced steric hindrance at C3
6-Methoxy-2,7-dimethyl-5,8-quinolinedioneMethoxy at C6Altered electronic properties
Indeno-[1,2-b]-quinoline-9,11-dioneFused indenone ringExpanded π-conjugation

The planar quinoline core facilitates π-π interactions, while the methyl groups impart kinetic stability against nucleophilic attack at adjacent positions.

Significance in Heterocyclic Chemistry Research

2,7-Dimethylquinoline-5,8-dione serves as a cornerstone in multiple research domains:

  • Synthetic versatility: Its diketone groups enable Michael additions, cyclocondensations, and transition-metal-catalyzed couplings. For example, Yoshida et al. utilized quinoline-5,8-diones as substrates for pyrrolylation reactions, achieving regioselective C6 functionalization in the presence of Cu(OAc)₂.
  • Biological relevance: Preliminary studies suggest derivatives exhibit antimicrobial and antimalarial activities, though detailed pharmacological profiles remain unexplored.
  • Materials science: The compound’s electron-deficient structure makes it a candidate for organic semiconductors and redox-active ligands in coordination chemistry.

Recent work by Patel et al. (2022) underscores its utility in synthesizing indenoquinoline-diones via Cu/zeolite-Y-catalyzed multicomponent reactions, highlighting efficient catalyst recyclability and high yields.

For 2,7-Dimethylquinoline-5,8-dione

Method CategoryReaction ConditionsTypical Yield (%)Reaction TimeKey AdvantagesMain Limitations
Traditional Organic Synthesis - Pfitzinger ReactionIsatin + base + carbonyl compound, KOH, 85°C55-652-5 hoursWell-established methodology, good regioselectivityHarsh basic conditions, limited substrate scope
Traditional Organic Synthesis - Oxidation of 8-Hydroxyquinoline8-Hydroxyquinoline + oxidant (Fremy's salt/dichromate), RT-60°C61-821-48 hoursSimple oxidation, readily available starting materialsRequires pre-functionalized quinoline, oxidant handling
Modern Catalytic - Microwave-Assisted SynthesisMicrowave irradiation, 160°C, 5 minutes, acetic acid85-965 minutesRapid reaction, excellent yields, green solventSpecialized equipment required
Modern Catalytic - Photochemical OxidationPhotochemical conditions with molecular oxygen40-702-6 hoursMild conditions, environmentally friendlyLight source dependency, moderate yields

Table 2. Yield Optimization Parameters for Quinoline-5,8-dione Synthesis

ParameterOptimal RangeImpact on YieldTypical Yield Improvement (%)
Temperature80-160°CHigher temp increases rate but may cause decomposition15-25
Reaction Time1-8 hoursLonger time improves conversion but may reduce selectivity10-20
Catalyst Loading5-15 mol%Higher loading improves rate but increases cost20-35
Solvent SystemPolar protic solventsProper solvent enhances solubility and reaction rate25-40
Substrate Ratio1.2-2.0 equiv excessExcess reagent drives completion but complicates purification15-30

Table 3. Purification Protocols for 2,7-Dimethylquinoline-5,8-dione

Purification MethodSolvent SystemTypical Purity (%)Recovery Yield (%)Best Application
Column ChromatographyEtOAc:Hexanes (3:2 to 1:1)95-9975-90Laboratory scale, high purity required
RecrystallizationEthanol or methanol90-9860-85Large scale, cost-effective
Liquid-Liquid ExtractionDCM:Water or EtOAc:Water85-9580-95Aqueous workup, rapid separation
Preparative HPLCMeCN:Water gradients98-99.585-95High-value products, analytical purity

Table 4. Reactor Design Considerations for Industrial-Scale Production

Reactor TypeOperating Temperature (°C)Residence TimeHeat TransferProductivity (kg/h/m³)Best Application
Continuous Stirred Tank Reactor80-1202-6 hoursGood mixing, moderate heat transfer50-150Liquid phase reactions, good mixing required
Fixed Bed Reactor350-5003-10 secondsPoor radial heat transfer200-800Gas-solid catalytic reactions, stable operation
Fluidized Bed Reactor400-5505-15 secondsExcellent heat transfer300-1000Exothermic reactions, excellent heat management
Microreactor100-2001-30 minutesExcellent heat transfer100-500Process development, precise control

The chemical compound 2,7-Dimethylquinoline-5,8-dione represents a significant member of the quinoline-5,8-dione family, characterized by its unique substitution pattern and electronic properties. This heterocyclic quinone derivative exhibits distinctive structural features that influence its spectroscopic characteristics and quantum chemical behavior [1] [2].

Table 1: Basic Molecular Properties of 2,7-Dimethylquinoline-5,8-dione

PropertyValueReference
Chemical Name2,7-Dimethylquinoline-5,8-dione [1] [2]
Chemical Abstract Service Number64636-84-6 [1] [2]
Molecular FormulaC₁₁H₉NO₂ [1] [2]
Molecular Weight187.19 g/mol [1] [2]
Exact Mass187.063 g/mol [1] [2]
Polar Surface Area47.03 Ų [2]
LogP (Calculated)1.715 [2]
Structural ClassificationHeterocyclic quinone derivativeBased on structure

X-ray Crystallographic Analysis

X-ray crystallographic analysis represents a fundamental technique for determining the three-dimensional molecular structure of 2,7-Dimethylquinoline-5,8-dione. The structural investigation employs standard crystallographic methodologies utilizing monochromatic X-ray radiation sources, typically molybdenum Kα radiation with wavelength λ = 0.71073 Å [3] [4]. The diffraction data collection protocols follow established procedures for quinoline derivatives, incorporating temperature-controlled environments and systematic data reduction techniques [5] [4].

Crystallographic studies of related quinoline-5,8-dione derivatives demonstrate that these compounds typically crystallize in monoclinic or triclinic space groups [5] [6]. The molecular geometry exhibits characteristic features including planar or near-planar quinoline ring systems with specific geometric parameters. The carbonyl groups at positions 5 and 8 contribute to the overall molecular planarity through conjugation effects [7] [8].

The structural analysis reveals key bond length parameters characteristic of quinoline-5,8-dione systems. The carbon-oxygen bond lengths in the quinone moiety typically range between 1.22-1.24 Å, consistent with carbonyl double bond character [5]. The carbon-nitrogen bond length in the quinoline ring system exhibits values around 1.32-1.35 Å, reflecting the aromatic character of the heterocyclic framework [9] [4].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure and electronic environment of 2,7-Dimethylquinoline-5,8-dione. The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic signals that reflect the substitution pattern and electronic properties of the quinoline-5,8-dione framework [10] [11].

The aromatic proton region displays signals in the range of 8.0-9.0 parts per million, corresponding to the quinoline ring protons [10] [11]. These downfield chemical shifts result from the deshielding effects of the nitrogen atom and the electron-withdrawing quinone substituents. The methyl groups at positions 2 and 7 contribute distinct signals that provide structural confirmation of the substitution pattern [10].

¹³C Nuclear Magnetic Resonance spectroscopy reveals the carbon framework characteristics, with carbonyl carbon signals appearing in the region of 180-185 parts per million [10] [11]. These chemical shifts are diagnostic for quinone carbonyl carbons and confirm the presence of the 5,8-dione functionality. The aromatic carbon signals appear in the typical aromatic region, with specific chemical shifts influenced by the electronic effects of the substituents [10] [11].

Table 2: Spectroscopic Characterization Data

TechniqueAssignment/RegionExpected Value/RangeLiterature Basis
¹H Nuclear Magnetic ResonanceAromatic protons8.0-9.0 ppm [10] [11]
¹³C Nuclear Magnetic ResonanceCarbonyl carbons180-185 ppm [10] [11]
Infrared SpectroscopyC=O stretching (quinone)1650-1680 cm⁻¹ [7] [8]
Infrared SpectroscopyC=N stretching1580-1620 cm⁻¹ [12]
Infrared SpectroscopyC-H bending1200-1300 cm⁻¹ [12]
Ultraviolet-Visible Spectroscopyπ→π* transition275-280 nm [13] [14]
Ultraviolet-Visible Spectroscopyn→π* transition310-320 nm [13] [14]
Mass SpectrometryMolecular ion peakm/z = 187Calculated from MW

Infrared and Ultraviolet-Visible Absorption Profiles

Infrared spectroscopic analysis of 2,7-Dimethylquinoline-5,8-dione reveals characteristic vibrational frequencies that correspond to specific functional groups within the molecular structure. The most prominent features include the carbonyl stretching vibrations of the quinone moiety, which appear in the region of 1650-1680 cm⁻¹ [7] [8]. These frequencies are characteristic of conjugated quinone systems and provide confirmation of the 5,8-dione functionality.

The spectroscopic investigation demonstrates that quinoline-5,8-dione derivatives exhibit distinct infrared absorption patterns that differentiate them from other heterocyclic systems [7] [8]. The carbon-nitrogen stretching vibrations appear in the range of 1580-1620 cm⁻¹, while carbon-hydrogen bending modes contribute to the fingerprint region between 1200-1300 cm⁻¹ [12].

Ultraviolet-Visible absorption spectroscopy provides information about the electronic transitions and chromophoric properties of 2,7-Dimethylquinoline-5,8-dione. The absorption spectrum typically exhibits two main absorption maxima corresponding to different electronic transition types [13] [14]. The π→π* transitions appear in the region of 275-280 nanometers, while the n→π* transitions occur at longer wavelengths around 310-320 nanometers [13] [14].

The electronic absorption characteristics reflect the extended conjugation system present in the quinoline-5,8-dione framework. The substitution pattern influences the exact position and intensity of these absorption bands through electronic effects [13]. The presence of methyl substituents at positions 2 and 7 modulates the electronic properties through hyperconjugation and inductive effects [14].

Quantum Chemical Calculations

Electron Density Distribution Patterns

Quantum chemical calculations provide detailed insights into the electron density distribution patterns and electronic structure of 2,7-Dimethylquinoline-5,8-dione. Density Functional Theory calculations using the B3LYP functional with appropriate basis sets reveal the spatial distribution of electron density throughout the molecular framework [15] [16] [17].

The electron density analysis demonstrates that the quinone carbonyl groups serve as primary electron-accepting centers within the molecule [18] [19]. The electron density maps reveal regions of high electron density associated with the oxygen atoms of the carbonyl groups, while regions of lower electron density are observed at the carbon atoms of the quinone ring [18].

The nitrogen atom in the quinoline ring contributes to the overall electron density distribution through its lone pair electrons and participation in the aromatic π-system [16] [20]. The methyl substituents influence the electron density distribution through their electron-donating inductive effects, creating subtle modifications in the overall electronic structure [17].

Molecular electrostatic potential surface calculations provide additional information about the reactivity and interaction sites of the molecule [16] [21]. These calculations identify regions of positive and negative electrostatic potential that correspond to potential sites for intermolecular interactions and chemical reactivity [16].

Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital Energy Gap Analysis

The Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital energy gap represents a crucial parameter for understanding the electronic properties and chemical reactivity of 2,7-Dimethylquinoline-5,8-dione. Quantum chemical calculations reveal characteristic energy values that reflect the electronic structure and stability of the compound [15] [22] [19].

Table 3: Quantum Chemical Parameters

ParameterTypical Range for Quinoline-5,8-dionesComputational MethodReference
Highest Occupied Molecular Orbital Energy-5.5 to -6.0 eVDFT B3LYP/6-31G* [15] [22] [23]
Lowest Unoccupied Molecular Orbital Energy-1.8 to -3.0 eVDFT B3LYP/6-31G* [15] [22] [23]
HOMO-LUMO Energy Gap2.5 to 4.0 eVDFT B3LYP/6-31G* [15] [22] [23]
Ionization Potential8.0 to 9.0 eVCalculated from HOMO [16] [24]
Electron Affinity1.5 to 3.0 eVCalculated from LUMOTheoretical estimate
Chemical Hardness1.2 to 2.0 eV(IP - EA)/2Theoretical calculation
Chemical Softness0.5 to 0.8 eV⁻¹1/(2η)Theoretical calculation
Electronegativity4.5 to 5.5 eV(IP + EA)/2Theoretical calculation

The Highest Occupied Molecular Orbital energy levels for quinoline-5,8-dione derivatives typically range from -5.5 to -6.0 electron volts, indicating the energy required for electron removal from the highest occupied state [15] [22] [23]. The Lowest Unoccupied Molecular Orbital energy levels span the range of -1.8 to -3.0 electron volts, reflecting the electron-accepting capability of the molecule [15] [22] [23].

The energy gap between these frontier molecular orbitals provides information about the kinetic stability and chemical reactivity of the compound [15] [16]. Quinoline-5,8-dione derivatives typically exhibit energy gaps in the range of 2.5 to 4.0 electron volts, indicating moderate reactivity and reasonable stability under normal conditions [15] [22] [23].

The analysis of frontier molecular orbital compositions reveals the distribution of electron density in the highest occupied and lowest unoccupied states [19] [16]. The Highest Occupied Molecular Orbital typically exhibits significant contributions from the quinoline ring π-system, while the Lowest Unoccupied Molecular Orbital shows substantial contributions from the quinone carbonyl groups [19] [23].

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Exact Mass

187.063328530 g/mol

Monoisotopic Mass

187.063328530 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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